Impromidine Hydrochloride

Beschreibung

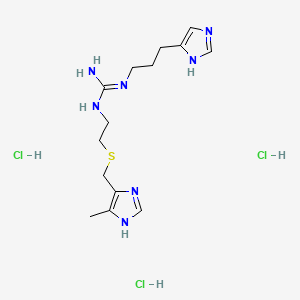

Structure

2D Structure

Eigenschaften

CAS-Nummer |

65573-02-6 |

|---|---|

Molekularformel |

C14H26Cl3N7S |

Molekulargewicht |

430.8 g/mol |

IUPAC-Name |

2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;trihydrochloride |

InChI |

InChI=1S/C14H23N7S.3ClH/c1-11-13(21-10-19-11)8-22-6-5-18-14(15)17-4-2-3-12-7-16-9-20-12;;;/h7,9-10H,2-6,8H2,1H3,(H,16,20)(H,19,21)(H3,15,17,18);3*1H |

InChI-Schlüssel |

HNQSXVXPLCRZNZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N.Cl.Cl.Cl |

Andere CAS-Nummern |

65573-02-6 |

Verwandte CAS-Nummern |

55273-05-7 (Parent) |

Synonyme |

Hydrochloride, Impromidine Impromidine Impromidine Hydrochloride Impromidine Oxalate (1:2) Impromidine Trihydrochloride SK and F 92676 SK and F-92676 SK and F92676 SKF 92676 SKF-92676 SKF92676 Trihydrochloride, Impromidine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Impromidine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impromidine hydrochloride is a potent and highly selective histamine (B1213489) H₂ receptor agonist, a class of compounds pivotal in the study of gastric acid secretion and the broader physiological roles of the H₂ receptor. This technical guide provides an in-depth overview of the discovery of Impromidine, a plausible synthetic route based on analogous chemical syntheses, and a detailed exploration of its mechanism of action through the Gαs signaling pathway. Furthermore, this document outlines key experimental protocols for the characterization of Impromidine's pharmacological profile, including binding affinity and functional agonist activity assays. Quantitative data from various studies are summarized for comparative analysis.

Discovery and Historical Context

Impromidine, also known as SK&F 92676, was first reported in 1978 by Durant and colleagues.[1] Their research identified Impromidine as a powerful and specific agonist at histamine H₂ receptors, distinguishing it from histamine's broader activity at other histamine receptor subtypes.[1] This discovery provided a valuable pharmacological tool to selectively probe the function of H₂ receptors, particularly their role in stimulating gastric acid secretion.[2] Its development was a significant step in understanding the structure-activity relationships of histamine H₂ receptor ligands.

Plausible Chemical Synthesis of this compound

While a detailed, step-by-step synthesis of this compound is not extensively published, a plausible synthetic route can be constructed based on the known synthesis of structurally related guanidine-containing compounds and histamine H₂ receptor agonists. The core of the synthesis involves the construction of the substituted guanidine (B92328) moiety by coupling two different imidazole-containing side chains.

A likely approach would involve the reaction of two key precursor amines with a thiourea (B124793) derivative, followed by desulfurization to form the guanidine.

Precursor Molecules:

-

Precursor A: 3-(1H-imidazol-4-yl)propan-1-amine

-

Precursor B: 2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethan-1-amine

-

Guanylating Agent: A suitable thiourea derivative, for example, a protected S-methylisothiourea.

Plausible Synthesis Steps:

-

Synthesis of Precursor A: This can be achieved through standard methods for the alkylation of imidazole (B134444).

-

Synthesis of Precursor B: This involves the reaction of 4-(chloromethyl)-5-methyl-1H-imidazole with cysteamine.

-

Formation of the Thiourea Intermediate: Precursor A is reacted with a protected S-methylisothiourea derivative to form an intermediate isothiourea.

-

Guanidine Formation: The intermediate isothiourea is then reacted with Precursor B. This is a nucleophilic substitution reaction where the amino group of Precursor B displaces the S-methyl group of the isothiourea, forming the guanidine core of Impromidine. This reaction is often facilitated by a thiophilic agent, such as a mercury (II) or copper (II) salt, to activate the thiourea for displacement.[3]

-

Deprotection and Salt Formation: Any protecting groups used on the imidazole rings are removed. The final product is then treated with hydrochloric acid to form the stable this compound salt, which can be purified by recrystallization.

Mechanism of Action: The Histamine H₂ Receptor Signaling Pathway

Impromidine exerts its effects by acting as an agonist at the histamine H₂ receptor, which is a G-protein coupled receptor (GPCR).[4] The H₂ receptor is primarily coupled to the Gαs stimulatory G-protein.[5][6]

Caption: Histamine H₂ Receptor Signaling Pathway.

Upon binding of Impromidine to the H₂ receptor, the following cascade is initiated:

-

Receptor Activation: Impromidine binding induces a conformational change in the H₂ receptor.

-

G-Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit (Gαs) of the associated G-protein.[7]

-

G-Protein Dissociation: The Gαs-GTP complex dissociates from the βγ-subunits.

-

Adenylyl Cyclase Activation: The Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase.[8]

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[8][9]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.[10]

-

Cellular Response: Activated PKA then phosphorylates various downstream target proteins, leading to the final cellular response, such as the stimulation of the proton pump (H⁺/K⁺-ATPase) in gastric parietal cells, resulting in increased gastric acid secretion.[4]

Experimental Protocols for Pharmacological Characterization

A comprehensive characterization of this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency and efficacy, and physiological effects.

Caption: Experimental workflow for Impromidine characterization.

In Vitro Assays

This assay measures the affinity of Impromidine for the H₂ receptor.

-

Objective: To determine the equilibrium dissociation constant (Kᵢ) of Impromidine for the H₂ receptor.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human H₂ receptor (e.g., CHO-K1 or HEK293 cells).[11][12]

-

Competition Binding: Incubate the cell membranes with a constant concentration of a radiolabeled H₂ receptor antagonist (e.g., [³H]-tiotidine) and increasing concentrations of unlabeled this compound.[12]

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the Impromidine concentration. The IC₅₀ (concentration of Impromidine that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

This functional assay measures the ability of Impromidine to stimulate the production of the second messenger cAMP.

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Impromidine as an H₂ receptor agonist.

-

Methodology:

-

Cell Culture: Use a cell line expressing the H₂ receptor (e.g., HEK293 or CHO cells).

-

Stimulation: Treat the cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[1][13]

-

Data Analysis: Plot the cAMP concentration against the logarithm of the Impromidine concentration. The EC₅₀ (concentration of Impromidine that produces 50% of the maximal response) and the Eₘₐₓ (maximal response) are determined by fitting the data to a sigmoidal dose-response curve.

-

In Vivo Assay

This in vivo assay directly measures the physiological effect of Impromidine on gastric acid secretion.

-

Objective: To quantify the dose-dependent stimulation of gastric acid secretion by Impromidine.

-

Methodology:

-

Animal Model: Use conscious dogs surgically prepared with a Heidenhain pouch, which is an isolated portion of the stomach that allows for the collection of pure gastric juice.[14][15]

-

Drug Administration: Administer this compound intravenously at various infusion rates.

-

Sample Collection: Collect gastric juice from the Heidenhain pouch at regular intervals.

-

Analysis: Measure the volume of the collected gastric juice and determine the acid concentration by titration with a standard base (e.g., NaOH).

-

Data Analysis: Calculate the acid output (mmol H⁺/unit time) and plot it against the dose or infusion rate of Impromidine to generate a dose-response curve.

-

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Potency and Efficacy of Impromidine

| Parameter | Value | Assay System | Reference |

| EC₅₀ | 3.7 nM | Guinea pig atrium (chronotropic response) | Durant et al. (1978) |

| Relative Potency | ~50x Histamine | Guinea pig atrium (chronotropic response) | Durant et al. (1978) |

| EC₅₀ | 0.26 x 10⁻⁸ mol/kg/hr | Heidenhain pouch dog (gastric acid secretion) | McIsaac et al. (1981) |

Table 2: In Vivo Effects of Impromidine on Gastric Acid Secretion

| Species | Dose | Effect | Reference |

| Human | 10 µg/kg/hr (IV infusion) | Significant increase in gastric acid output | McIsaac et al. (1981) |

| Dog | 0.05-1.6 x 10⁻⁸ mol/kg/hr | Dose-dependent increase in gastric acid secretion | McIsaac et al. (1981) |

Conclusion

This compound remains a cornerstone tool for the study of histamine H₂ receptors. Its high potency and selectivity have been instrumental in elucidating the physiological and pathological roles of this receptor, particularly in the context of gastric acid secretion. The plausible synthetic route outlined, based on established chemical principles for guanidine synthesis, provides a framework for its potential laboratory-scale preparation. The detailed mechanism of action through the Gαs signaling pathway and the standardized experimental protocols for its characterization offer a comprehensive guide for researchers in pharmacology and drug development. The quantitative data presented underscore its significant potency as an H₂ receptor agonist. Further research into the synthesis of novel analogs based on the Impromidine scaffold may lead to the development of new therapeutic agents with tailored pharmacological profiles.

References

- 1. cAMP accumulation assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 10. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 14. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cholinergic mechanism of acid secretion in the dog: an in vivo and in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Impromidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impromidine (B1671804) Hydrochloride is a potent and highly specific histamine (B1213489) H₂ receptor agonist.[1][2] This technical guide delineates the molecular mechanism of action of Impromidine Hydrochloride, its pharmacodynamics, and the experimental methodologies used to characterize its activity. The document provides a comprehensive overview of its interaction with the H₂ receptor, the subsequent intracellular signaling cascades, and its physiological effects, particularly on gastric acid secretion and cardiac function. Quantitative pharmacological data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Core Mechanism of Action: Histamine H₂ Receptor Agonism

This compound's primary mechanism of action is the selective activation of the histamine H₂ receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[3] Unlike the endogenous ligand histamine, which also activates H₁, H₃, and H₄ receptors, Impromidine exhibits a high degree of specificity for the H₂ receptor subtype. This specificity makes it a valuable pharmacological tool for elucidating the physiological roles of the H₂ receptor.

Molecular Interaction with the H₂ Receptor

Structural analysis of Impromidine and its analogues suggests that a protonated amidine group linked by a three-carbon chain to a tautomeric imidazole (B134444) ring is crucial for its agonist activity.[3] A second imidazole-containing side chain is thought to contribute significantly to the molecule's high affinity for the H₂ receptor.[3] Upon binding, Impromidine induces a conformational change in the H₂ receptor, initiating downstream signaling.

Post-Receptor Signaling Cascade

The histamine H₂ receptor is canonically coupled to the stimulatory G protein, Gs. Activation of the H₂ receptor by Impromidine leads to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a physiological response.

Pharmacodynamics of this compound

The pharmacodynamic effects of Impromidine are a direct consequence of H₂ receptor activation in various tissues.

Gastric Acid Secretion

In the parietal cells of the gastric mucosa, H₂ receptor activation is a primary stimulus for gastric acid secretion. Impromidine is a potent secretagogue, inducing a dose-dependent increase in gastric acid output.[4][5] This effect is competitively antagonized by H₂ receptor antagonists such as cimetidine (B194882).[1][6]

Cardiovascular Effects

Impromidine also exerts effects on the cardiovascular system. In human ventricular myocardium, it acts as a partial agonist at the H₂ receptor, leading to a positive inotropic effect (increased force of contraction).[5][7] However, the maximal response is significantly less than that of histamine.[5][7] In some vascular beds, H₂ receptor activation can lead to vasodilation.[8]

Other Effects

H₂ receptors are also present on other cell types, such as mast cells, where their activation can inhibit histamine release in a negative feedback loop.[9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's activity.

| Parameter | Species | Tissue/System | Value | Reference(s) |

| ED₅₀ (Gastric Acid Secretion) | Dog | In vivo (Heidenhain pouch) | 0.26 ± 0.029 x 10⁻⁸ mol/kg/hr | [10] |

| 3.8 nmol/kg/hr | [6] | |||

| Man | In vivo | 0.39-6.22 x 10⁻⁸ mol/kg/hr (infusion range) | [10] | |

| ED₅₀ (Heart Rate) | Dog | In vivo | 5.6 nmol/kg/hr | [6] |

| Antagonist pA₂ (Cimetidine vs. Impromidine) | Dog | Gastric Acid Secretion | 5.99 | [6] |

| Dog | Heart Rate | 6.03 | [6] | |

| Dog | Systolic Blood Pressure | 6.32 | [6] | |

| Antagonist ID₅₀ (Cimetidine vs. Impromidine) | Man | Gastric Acid Secretion | 0.63 ± 0.085 x 10⁻⁶ mol/kg/hr | [10] |

| Antagonist ID₅₀ (Tiotidine vs. Impromidine) | Dog | Gastric Acid Secretion | 0.012 ± 0.002 x 10⁻⁶ mol/kg/hr | [10] |

Note: Direct binding affinity constants (Ki/Kd) for Impromidine are not widely reported, potentially due to challenges with radiolabeled Impromidine in binding assays, which can exhibit high non-specific binding.[11]

Experimental Protocols

The characterization of Impromidine's mechanism of action relies on a variety of in vitro and in vivo experimental protocols.

Radioligand Binding Assay (Principle)

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. While specific data for Impromidine is scarce, the general protocol involves incubating cell membranes expressing the H₂ receptor with a radiolabeled H₂ antagonist (e.g., [³H]-tiotidine) in the presence of varying concentrations of unlabeled Impromidine. The amount of radioligand displaced by Impromidine is measured, allowing for the calculation of its inhibitory constant (Ki), which reflects its binding affinity.

cAMP Accumulation Assay (Principle)

This functional assay measures the ability of an agonist to stimulate the production of cAMP. Cells expressing the H₂ receptor are treated with Impromidine at various concentrations. The reaction is then stopped, and the cells are lysed. The amount of cAMP in the cell lysate is quantified, typically using a competitive immunoassay (e.g., HTRF or ELISA). The results are used to generate a dose-response curve from which the EC₅₀ and Eₘₐₓ values can be determined.

In Vivo Gastric Acid Secretion Measurement (Methodology)

In studies involving conscious dogs with gastric fistulas or in human volunteers, Impromidine is administered via continuous intravenous infusion at escalating doses.[6] Gastric juice is collected at regular intervals, and the volume and acid concentration are measured. The acid output is then calculated. To determine the mechanism of action, these experiments can be repeated with the co-administration of a selective H₂ antagonist like cimetidine to demonstrate competitive inhibition.[1][6]

Conclusion

This compound is a powerful pharmacological agent characterized by its potent and specific agonist activity at the histamine H₂ receptor. Its primary mechanism of action involves the activation of the Gs-adenylyl cyclase-cAMP signaling pathway, leading to pronounced physiological effects such as the stimulation of gastric acid secretion and modulation of cardiovascular function. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for understanding and further investigating the intricate pharmacology of this compound.

References

- 1. Gastric mucosal blood flow and acid secretory changes in man with impromidine: a new specific histamine-H2-receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impromidine - Wikipedia [en.wikipedia.org]

- 3. The histamine H2 receptor agonist impromidine: synthesis and structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gastric acid secretion induced by impromidine in the dog and man: Analysis of dose-response relationships | Semantic Scholar [semanticscholar.org]

- 5. Impromidine is a partial histamine H2-receptor agonist on human ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of impromidine to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impromidine is a partial histamine H2-receptor agonist on human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardiovascular studies with impromidine (SK&F 92676), a new very potent and specific histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence for H2-receptor-mediated inhibition of histamine release from isolated rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dose-response curve analysis of gastric secretory responses in the dog and man to impromidine: a new histamine-H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

The Structure-Activity Relationship of Impromidine Hydrochloride: A Technical Guide for Drug Development Professionals

An in-depth exploration of the molecular architecture and pharmacological activity of Impromidine, a potent histamine (B1213489) H2 receptor agonist.

Impromidine Hydrochloride is a highly potent and selective agonist of the histamine H2 receptor, a key target in regulating gastric acid secretion. Its unique chemical structure, featuring a substituted guanidine (B92328) core, has been the subject of extensive structure-activity relationship (SAR) studies aimed at elucidating the molecular determinants of its potent agonist activity. This technical guide provides a comprehensive overview of the SAR of Impromidine and its analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to support further research and drug development in this area.

Core Structural Features and Pharmacological Activity

Impromidine's structure is characterized by a central, strongly basic guanidine group substituted with two distinct imidazole-containing side chains.[1] SAR studies have revealed that specific structural motifs are critical for its potent agonistic activity at the H2 receptor.

A pivotal finding is the essential nature of a protonated amidine group within the guanidine moiety, linked by a three-carbon atom chain to a tautomeric imidazole (B134444) ring, for eliciting an agonist response.[1] The second imidazole-containing side chain is understood to primarily contribute to the molecule's affinity for the H2 receptor.[1] This modular nature of Impromidine's structure has allowed researchers to systematically modify each component—the guanidine group and both side chains—to probe their influence on pharmacological activity.

Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative pharmacological data for Impromidine and a selection of its key analogs, providing insights into the impact of structural modifications on H2 receptor agonism. The data is primarily derived from functional assays on the guinea pig atrium, a classic model for assessing H2 receptor activity.

| Compound | R¹ Group | R² Group | Agonist Potency (Relative to Histamine) | pD₂ |

| Impromidine | 3-(1H-imidazol-4-yl)propyl | 2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl | 9.0 | 7.95 |

| Analog 1 | 3-(1H-imidazol-4-yl)propyl | Methyl | 0.3 | 6.45 |

| Analog 2 | Methyl | 2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl | <0.01 | - |

| Analog 3 | 3-(1H-imidazol-4-yl)propyl | 3-(1H-imidazol-4-yl)propyl | 1.0 | 7.0 |

| Analog 4 | 2-(1H-imidazol-4-yl)ethyl | 2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl | 0.3 | 6.5 |

| Analog 5 | 4-(1H-imidazol-4-yl)butyl | 2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl | 0.1 | 6.0 |

Experimental Protocols

The characterization of Impromidine and its analogs has relied on a combination of in vitro functional assays and radioligand binding studies. Below are detailed methodologies for key experiments.

Histamine H2 Receptor Functional Assay in Isolated Guinea Pig Atrium

This assay is a cornerstone for determining the agonist or antagonist activity of compounds at the H2 receptor by measuring changes in the spontaneous beating rate of the guinea pig right atrium.

Methodology:

-

Tissue Preparation: Male guinea pigs (250-350g) are euthanized by cervical dislocation. The heart is rapidly excised, and the right atrium is dissected and mounted in an organ bath containing Krebs-Henseleit solution at 32°C, continuously gassed with 95% O₂ and 5% CO₂.

-

Apparatus: The atrium is connected to an isometric force transducer to record the rate of contraction.

-

Experimental Procedure:

-

The preparation is allowed to equilibrate for 60 minutes.

-

Cumulative concentration-response curves are generated by adding the test compound in increasing concentrations to the organ bath.

-

The increase in the atrial rate is measured and expressed as a percentage of the maximum response to histamine.

-

For antagonists, a fixed concentration is added before the cumulative addition of an agonist like histamine to determine the antagonist's potency (pA₂ value).

-

-

Data Analysis: Agonist potency is expressed as the pD₂ value (-log EC₅₀), and the intrinsic activity is compared to that of histamine.

Radioligand Binding Assay for Histamine H2 Receptor

This assay is employed to determine the binding affinity (Ki) of a compound for the H2 receptor.

Methodology:

-

Membrane Preparation: A tissue source rich in H2 receptors (e.g., guinea pig cerebral cortex) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

-

Assay Components:

-

Radioligand: A tritiated H2 antagonist, such as [³H]-tiotidine, is commonly used.

-

Test Compound: The compound of interest at various concentrations.

-

Non-specific Binding Control: A high concentration of a known H2 ligand (e.g., unlabeled tiotidine) is used to determine non-specific binding.

-

-

Incubation: The membrane preparation, radioligand, and test compound are incubated together at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is determined from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by Impromidine and a typical experimental workflow for its characterization.

Caption: Histamine H2 Receptor Signaling Pathway.

Caption: Experimental Workflow for Impromidine Analog Characterization.

Conclusion

The structure-activity relationship of this compound is well-defined, with the guanidine core and the dual imidazole side chains playing distinct and crucial roles in its potent and selective H2 receptor agonism. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working on novel H2 receptor modulators. The visualized signaling pathway and experimental workflow provide a clear conceptual framework for understanding the mechanism of action and the process of analog characterization. Further exploration of the chemical space around the Impromidine scaffold, guided by the established SAR principles, may lead to the discovery of new therapeutic agents with improved pharmacological profiles.

References

Impromidine Hydrochloride: A Partial Agonist on Ventricular Myocardium - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine (B1671804) hydrochloride is a potent and selective histamine (B1213489) H2 receptor agonist that has been a subject of significant research in cardiovascular pharmacology. This technical guide provides a comprehensive overview of the effects of impromidine on the ventricular myocardium, with a specific focus on its characterization as a partial agonist. Understanding the nuanced interaction of impromidine with cardiac H2 receptors is crucial for researchers exploring novel inotropic agents and for drug development professionals evaluating the therapeutic potential and safety profile of H2 receptor-targeted compounds. This document synthesizes key findings from seminal studies, presenting quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathway to facilitate a deeper understanding of impromidine's cardiac pharmacology.

Data Presentation: Inotropic Effects of Impromidine on Human Ventricular Myocardium

The following table summarizes the quantitative data on the inotropic effects of Impromidine Hydrochloride compared to the full agonist, histamine, on isolated human ventricular preparations. The data is primarily derived from the foundational study by English et al. (1986).

| Agonist | Potency (pD2 / -log EC50 M) | Maximal Response (Emax) (% of Histamine Max) | Antagonist | Antagonist Concentration (M) | Effect of Antagonist |

| Impromidine | Similar to Histamine | Markedly and significantly less than Histamine | Cimetidine | 1 x 10-5 | Inhibition of positive inotropic response[1] |

| Histamine | Similar to Impromidine | 100% | Cimetidine | 1 x 10-5 | Rightward shift of concentration-response curve[1] |

| Impromidine | Not Applicable | Not Applicable | Mepyramine | Not Specified | No effect on responses to histamine[1] |

| Isoprenaline | Not Applicable | Not Applicable | Impromidine | 1 x 10-4 | No inhibition of responses to isoprenaline[1] |

Note: Specific pD2 and Emax values were not explicitly provided in the primary source's abstract, but the relative effects are clearly stated.

Experimental Protocols

The following section details the methodologies employed in the key experiments that characterized the effects of impromidine on ventricular myocardium.

Isolated Human Ventricular Myocardium Preparation

-

Tissue Source: Left ventricular preparations were obtained from human hearts.[1] The use of human tissue provides high translational relevance for the findings.

-

Dissection: Trabeculae or papillary muscles were dissected from the left ventricle. These preparations are thin enough to allow for adequate oxygen and nutrient diffusion in an organ bath setting.

-

Mounting: The isolated muscle strips were mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) gassed with 95% O2 and 5% CO2 to maintain physiological pH and oxygenation. The solution was maintained at a constant temperature, typically 37°C.

-

Stimulation: The preparations were electrically stimulated at a fixed frequency, commonly 1 Hz, to ensure regular contractions.[1]

Measurement of Inotropic Effects

-

Force Transducer: The force of contraction of the muscle strips was measured isometrically using a force-displacement transducer.

-

Data Acquisition: The output from the transducer was amplified and recorded on a chart recorder or a digital data acquisition system.

-

Experimental Procedure:

-

After an equilibration period, a baseline contractile force was established.

-

Cumulative concentration-response curves were generated by adding increasing concentrations of the agonist (impromidine or histamine) to the organ bath.

-

The steady-state contractile force was recorded at each concentration.

-

For antagonist studies, the preparations were pre-incubated with the antagonist (e.g., cimetidine) for a specific period before generating the agonist concentration-response curve.[1]

-

Adenylate Cyclase Activity Assay

-

Tissue Preparation: Particulate sarcolemmal membrane preparations were isolated from human papillary muscles.[2] This is achieved through a series of homogenization and centrifugation steps to enrich for the cell membrane fraction where the H2 receptors and adenylate cyclase are located.

-

Assay Conditions: The membrane preparations were incubated with ATP (the substrate for adenylate cyclase) and the agonist of interest (e.g., impromidine, isoproterenol) in a buffered solution.

-

Measurement: The rate of cyclic AMP (cAMP) production was determined, typically using radioimmunoassay or other sensitive detection methods. This assay directly measures the activation of a key enzyme in the H2 receptor signaling pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of impromidine in ventricular myocytes and a typical experimental workflow for assessing its inotropic effects.

Caption: Signaling pathway of Impromidine in ventricular myocytes.

Caption: Experimental workflow for assessing inotropic effects.

Conclusion

The evidence strongly supports the classification of this compound as a partial agonist at histamine H2 receptors in the human ventricular myocardium.[1] It elicits a positive inotropic effect, though with a lower maximal response compared to the full agonist, histamine.[1] This action is mediated through the canonical H2 receptor-G-protein-adenylate cyclase signaling cascade, leading to an increase in intracellular cAMP and subsequently enhanced myocardial contractility. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of cardiovascular pharmacology. Further investigation into the precise molecular determinants of impromidine's partial agonism could yield valuable insights for the design of novel cardiac therapeutics with tailored efficacy and safety profiles.

References

- 1. Impromidine is a partial histamine H2-receptor agonist on human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the H2-receptor agonist impromidine in human myocardium from patients with heart failure due to mitral and aortic valve disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Impromidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impromidine (B1671804) Hydrochloride is a potent and highly specific histamine (B1213489) H2 receptor agonist. Historically, it has served as a valuable pharmacological tool for investigating the physiological roles of the H2 receptor, particularly in gastric acid secretion and cardiovascular function. This document provides a comprehensive overview of the pharmacological profile of Impromidine Hydrochloride, including its mechanism of action, receptor binding characteristics, and effects observed in key in vitro and in vivo experimental models. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are provided to support further research and drug development endeavors.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the potent and selective activation of the histamine H2 receptor.[1][2][3] The H2 receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, couples to the stimulatory G-protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins to elicit a cellular response. In gastric parietal cells, this pathway culminates in the stimulation of the H+/K+ ATPase proton pump, resulting in gastric acid secretion. In cardiac myocytes, activation of this pathway contributes to positive chronotropic and inotropic effects.

Signaling Pathway Diagram

Caption: Histamine H2 Receptor Signaling Pathway Activated by Impromidine.

Receptor Binding Profile

Impromidine is characterized by its high affinity and selectivity for the histamine H2 receptor. While it is a potent H2 agonist, it also exhibits activity at other histamine receptor subtypes, albeit with different pharmacological effects.

| Receptor | Activity | Affinity (Ki) | Reference |

| H2 | Potent Agonist | Data not available | [1][2][3] |

| H1 | Antagonist | Data not available | IUPHAR/BPS Guide |

| H3 | Agonist | Data not available | IUPHAR/BPS Guide |

| H4 | Agonist | Data not available | IUPHAR/BPS Guide |

In Vitro Pharmacology

The effects of Impromidine have been extensively studied in isolated tissue preparations, providing valuable insights into its receptor-specific actions.

Isolated Guinea Pig Atria

In isolated, spontaneously beating guinea pig atria, Impromidine produces a concentration-dependent increase in both the rate and force of contraction.[4] These positive chronotropic and inotropic effects are mediated by H2 receptors and can be competitively antagonized by H2 receptor antagonists such as cimetidine.

| Parameter | Effect | Potency |

| Atrial Rate | Increase | Data not available |

| Contractile Force | Increase | Data not available |

Isolated Guinea Pig Papillary Muscle

Studies on isolated guinea pig papillary muscle have shown that Impromidine exerts a positive inotropic effect.[5] Interestingly, in this preparation, Impromidine acts as a partial agonist, producing a maximal response that is lower than that of histamine.

| Parameter | Effect | Relative Potency (vs. Histamine) | Maximal Response (vs. Histamine) |

| Inotropic Effect | Positive | ~35x more potent | ~81% |

In Vivo Pharmacology

In vivo studies have been crucial in defining the physiological effects of Impromidine, particularly on gastric acid secretion and cardiovascular parameters.

Canine Model of Gastric Acid Secretion

In conscious dogs equipped with gastric fistulas, Impromidine is a potent stimulant of gastric acid and pepsin secretion.[6] Its effects are dose-dependent and can be competitively inhibited by H2 receptor antagonists.

| Parameter | Effect | ED50 | Relative Potency (vs. Histamine) |

| Gastric Acid Secretion | Stimulation | 3.8 nmol/kg/hr | ~38x more potent |

| Heart Rate | Increase | 5.6 nmol/kg/hr | ~30x more potent |

| Systolic Blood Pressure | Decrease | Data not available | Data not available |

Experimental Protocols

Radioligand Binding Assay for Histamine Receptor Affinity

This protocol provides a general framework for determining the binding affinity of this compound to histamine receptors expressed in cell membranes.

Caption: Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation:

-

Culture cells engineered to express the desired histamine receptor subtype (H1, H2, H3, or H4).

-

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to lyse the cells.

-

Centrifuge the homogenate at high speed to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in the assay buffer. Determine protein concentration.

-

-

Competitive Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-mepyramine for H1, [3H]-tiotidine for H2), and a range of concentrations of this compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

-

Data Analysis:

-

Measure the radioactivity retained on each filter using a liquid scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the Impromidine concentration to generate a competition curve.

-

Determine the concentration of Impromidine that inhibits 50% of the specific radioligand binding (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Langendorff-Perfused Guinea Pig Heart

This ex vivo model is used to assess the direct cardiac effects of this compound independent of systemic influences.

Caption: Experimental Workflow for the Isolated Langendorff-Perfused Heart.

Methodology:

-

Heart Isolation and Mounting:

-

Anesthetize a guinea pig and administer an anticoagulant (heparin).

-

Perform a thoracotomy and rapidly excise the heart.

-

Immediately place the heart in ice-cold Krebs-Henseleit buffer.

-

Identify the aorta and cannulate it.

-

Mount the cannulated heart on the Langendorff apparatus.

-

-

Perfusion and Stabilization:

-

Initiate retrograde perfusion through the aorta with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit solution at a constant pressure.

-

Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady baseline of cardiac function is achieved.

-

-

Drug Administration and Data Recording:

-

Introduce this compound into the perfusion solution at cumulatively increasing concentrations.

-

Continuously record cardiac parameters such as heart rate (from ECG or pressure tracings) and left ventricular developed pressure (using an intraventricular balloon).

-

-

Data Analysis:

-

Express the changes in heart rate and contractile force as a percentage of the baseline values.

-

Plot the responses against the logarithm of the Impromidine concentration to construct concentration-response curves.

-

Calculate the EC50 (the concentration that produces 50% of the maximal response) and the maximal effect (Emax).

-

Summary and Conclusion

This compound is a potent pharmacological agent with high specificity for the histamine H2 receptor. Its primary mechanism of action involves the activation of the Gs-adenylyl cyclase-cAMP signaling pathway. While it is a powerful tool for studying H2 receptor-mediated physiological processes, its activity at other histamine receptor subtypes should be considered when interpreting experimental results. The in vitro and in vivo data consistently demonstrate its efficacy as a secretagogue and a cardiac stimulant. The provided experimental protocols offer a foundation for further investigation into the nuanced pharmacological properties of Impromidine and other H2 receptor ligands.

References

- 1. The histamine H2 receptor agonist impromidine: synthesis and structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. KEGG DRUG: this compound [genome.jp]

- 4. Effects of impromidine, a specific H2-receptor agonist and 2(2-pyridyl)-ethylamine, an H1-receptor agonist, on stimulation-induced release of [3H]-noradrenaline in guinea-pig isolated atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of impromidine to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.tocris.com [resources.tocris.com]

Impromidine Hydrochloride: A Technical Guide for Investigating Histamine H2 Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine (B1671804) hydrochloride is a potent and highly specific agonist for the histamine (B1213489) H2 receptor.[1][2] Its selectivity makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the H2 receptor in various tissues. This technical guide provides an in-depth overview of impromidine, its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and visualizations of relevant biological pathways and workflows. Historically, impromidine has been instrumental in defining the effects of H2 receptor activation, such as the stimulation of gastric acid secretion.[3][4]

Mechanism of Action

Impromidine selectively binds to and activates the histamine H2 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the coupling of the activated H2 receptor to the stimulatory G-protein, Gs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins to elicit a cellular response.

While the Gs-cAMP pathway is the primary signaling cascade, evidence also suggests potential coupling of the H2 receptor to other signaling pathways, including the activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs), though these are generally considered non-canonical for this receptor subtype.

Quantitative Pharmacological Data

The following tables summarize the quantitative data regarding the potency and efficacy of impromidine hydrochloride in various experimental models.

Table 1: In Vivo Potency of this compound

| Species | Assay | Parameter | Value | Reference |

| Dog | Gastric Acid Secretion | ED50 | 3.8 nmol/kg/hr | [5] |

| Dog | Heart Rate Increase | ED50 | 5.6 nmol/kg/hr | [5] |

| Human | Gastric Acid Secretion | Infusion Dose for Peak Acid Output | 10 µg/kg/hr | [3] |

Table 2: Efficacy and Activity of this compound

| Tissue/System | Species | Effect | Efficacy Compared to Histamine | Reference |

| Ventricular Myocardium | Human | Positive Inotropic Effect | Partial Agonist (lower maximal response) | [6][7] |

| Gastric Acid Secretion | Dog | Stimulation | Same maximum stimulation | [5] |

| Heart Rate | Dog | Increase | Same maximum increase | [5] |

| Blood Pressure | Dog | Decrease (hypotension) | Same maximum effect | [5] |

| Isolated Atria | Guinea Pig | Increased Rate and Force of Beating | Not directly compared | [8] |

| Isolated Mast Cells | Rat | Inhibition of Histamine Release | Effective inhibitor | [9] |

Signaling Pathways and Experimental Workflows

Histamine H2 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the histamine H2 receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Clinical experience with impromidine, a highly specific H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gastric mucosal blood flow and acid secretory changes in man with impromidine: a new specific histamine-H2-receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of impromidine to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impromidine is a partial histamine H2-receptor agonist on human ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impromidine is a partial histamine H2-receptor agonist on human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of impromidine, a specific H2-receptor agonist and 2(2-pyridyl)-ethylamine, an H1-receptor agonist, on stimulation-induced release of [3H]-noradrenaline in guinea-pig isolated atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence for H2-receptor-mediated inhibition of histamine release from isolated rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on the Effects of Impromidine Hydrochloride: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine (B1671804) Hydrochloride (also known as SKF 92676) is a potent and highly specific histamine (B1213489) H2 receptor agonist.[1][2] Early research into its pharmacological effects was pivotal in understanding the role of the H2 receptor in various physiological processes, particularly gastric acid secretion and cardiovascular responses. This technical guide synthesizes the findings from foundational studies on Impromidine, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Core Mechanism of Action: Histamine H2 Receptor Agonism

Impromidine exerts its effects by selectively binding to and activating histamine H2 receptors.[3] This interaction initiates a cascade of intracellular events mediated by G proteins, leading to the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP), which functions as a second messenger to elicit specific cellular responses. The primary downstream effects observed in early studies include the stimulation of gastric acid secretion and various cardiovascular responses.[4]

Signaling Pathway

Effects on Gastric Acid Secretion

A significant focus of early Impromidine research was its potent stimulatory effect on gastric acid secretion.[5] Studies in both animal models and humans demonstrated a dose-dependent increase in gastric acid output following Impromidine administration.[6][7]

Quantitative Data on Gastric Secretion

| Species | Agonist | Antagonist | ED50 / ID50 | Dose Range (Agonist) | Dose Range (Antagonist) | Reference |

| Dog (Heidenhain pouch) | Impromidine | Tiotidine | ED50: 0.26 ± 0.029 x 10⁻⁸ mol/kg/hr | 0.05-1.6 x 10⁻⁸ mol/kg/hr | 0.05, 0.1, and 0.2 x 10⁻⁶ mol/kg/hr | [7] |

| Dog (Heidenhain pouch) | Impromidine | Tiotidine | ID50: 0.012 ± 0.002 x 10⁻⁶ mol/kg/hr | 0.05-1.6 x 10⁻⁸ mol/kg/hr | 0.05, 0.1, and 0.2 x 10⁻⁶ mol/kg/hr | [7] |

| Human | Impromidine | Cimetidine | - | 0.39-6.22 x 10⁻⁸ mol/kg/hr | 1.05, 2.10, and 4.2 x 10⁻⁶ mol/kg/hr | [7] |

| Human | Impromidine | Cimetidine | ID50: 0.63 ± 0.085 x 10⁻⁶ mol/kg/hr | 0.39-6.22 x 10⁻⁸ mol/kg/hr | 1.05, 2.10, and 4.2 x 10⁻⁶ mol/kg/hr | [7] |

| Conscious Dog | Impromidine | - | ED50: 3.8 nmol/kg.hr | 0.46 to 46 nmol/kg.hr | - | [8] |

| Conscious Dog | Histamine | - | ED50: 145 nmol/kg.hr | 18 to 1350 nmol/kg.hr | - | [8] |

| Human (Peptic Ulcer Patients) | Impromidine | - | Peak acid output not significantly different from Pentagastrin | 10 micrograms kg⁻¹h⁻¹ (IV) | - | [9] |

| Human (Peptic Ulcer Patients) | Pentagastrin | - | Peak acid output not significantly different from Impromidine | 6 micrograms kg⁻¹h⁻¹ (IV) | - | [9] |

Experimental Protocol: Dose-Response Analysis of Gastric Acid Secretion in Dogs and Humans

This protocol is based on the methodology described by McIsaac et al. (1983).[7]

Cardiovascular Effects

Early investigations also characterized the cardiovascular effects of Impromidine. These studies revealed that Impromidine administration leads to changes in heart rate and blood pressure, which are mediated by H2 receptors.[10]

Quantitative Data on Cardiovascular Effects in Conscious Dogs

| Parameter | Agonist | ED50 | Dose Range | Antagonist | pA2 | Reference |

| Heart Rate | Impromidine | 5.6 nmol/kg.hr | 0.46 to 46 nmol/kg.hr | Cimetidine | 6.03 | [8] |

| Heart Rate | Histamine | 172 nmol/kg.hr | 18 to 1350 nmol/kg.hr | - | - | [8] |

| Systolic Blood Pressure | Impromidine | - | 0.46 to 46 nmol/kg.hr | Cimetidine | 6.32 | [8] |

Key Observations:

-

Impromidine was found to be approximately 38 times more potent than histamine in stimulating acid secretion and 30 times more potent in increasing heart rate in conscious dogs.[8]

-

Cardiovascular effects, such as increased heart rate and decreased diastolic pressure, were antagonized by cimetidine, confirming H2 receptor mediation.[6]

-

In cats and rats, Impromidine was shown to lower blood pressure by reducing total peripheral resistance, leading to an increase in cardiac output.[10]

-

Some studies noted that the cardiovascular side-effects could limit its use as a gastric secretory stimulant.[11]

Effects on Myocardial Contractility

Studies on isolated heart preparations provided insights into the direct cardiac effects of Impromidine.

Key Findings from In Vitro Myocardial Studies

-

Guinea-Pig Atria: In isolated guinea-pig atria, Impromidine increased both the rate and force of beating.[14][15] These effects were blocked by the H2-receptor antagonist, cimetidine, but not by the H1-receptor antagonist, mepyramine.[14]

-

Rat Stomach: In the isolated whole stomach of the rat, Impromidine was found to be 100 times more potent than histamine but with a maximal response of only 50% that of histamine, further supporting its classification as a partial agonist in this model.[16]

Experimental Protocol: Inotropic Effects on Isolated Human Ventricular Preparations

This protocol is based on the methodology described by English et al.[12][13]

Conclusion

The early studies on this compound were instrumental in solidifying the role of the histamine H2 receptor in gastric acid secretion and cardiovascular regulation. These foundational investigations provided quantitative data on its potency and efficacy, detailed its mechanism of action, and characterized its physiological effects in various preclinical and clinical models. The high specificity of Impromidine for the H2 receptor made it an invaluable pharmacological tool for dissecting the distinct roles of histamine receptor subtypes.[9] The data and protocols outlined in this guide offer a comprehensive overview of this critical early research for professionals in pharmacology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Impromidine - Wikipedia [en.wikipedia.org]

- 3. The histamine H2 receptor agonist impromidine: synthesis and structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Gastric mucosal blood flow and acid secretory changes in man with impromidine: a new specific histamine-H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gastric mucosal blood flow and acid secretory changes in man with impromidine: a new specific histamine-H2-receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dose-response curve analysis of gastric secretory responses in the dog and man to impromidine: a new histamine-H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of impromidine to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical experience with impromidine, a highly specific H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiovascular studies with impromidine (SK&F 92676), a new very potent and specific histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of mepyramine on the untoward side-effects of impromidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impromidine is a partial histamine H2-receptor agonist on human ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impromidine is a partial histamine H2-receptor agonist on human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of impromidine, a specific H2-receptor agonist and 2(2-pyridyl)-ethylamine, an H1-receptor agonist, on stimulation-induced release of [3H]-noradrenaline in guinea-pig isolated atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of impromidine, a specific H2-receptor agonist and 2(2-pyridyl)-ethylamine, an H1-receptor agonist, on stimulation-induced release of [3H]-noradrenaline in guinea-pig isolated atria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impromidine (SK & F 92676) acts as a partial agonist on the isolated whole stomach of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Impromidine Hydrochloride: A Technical Guide to its High Selectivity for the Histamine H2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impromidine (B1671804) hydrochloride is a potent and highly specific histamine (B1213489) H2 receptor agonist. This technical guide provides an in-depth analysis of its selectivity for the H2 receptor over the H1 receptor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. The remarkable selectivity of impromidine makes it an invaluable tool in pharmacological research for elucidating the physiological and pathophysiological roles of the H2 receptor.

Introduction

Impromidine is a guanidine-containing imidazole (B134444) derivative that has been instrumental in characterizing the pharmacology of the histamine H2 receptor.[1] Its high potency and, most notably, its pronounced selectivity for the H2 receptor distinguish it from the endogenous ligand, histamine, which activates all four histamine receptor subtypes. This high degree of selectivity allows for the precise investigation of H2 receptor-mediated pathways, minimizing confounding effects from H1 receptor activation. This guide will explore the quantitative aspects of this selectivity and the experimental approaches used to determine it.

Quantitative Analysis of Receptor Selectivity

Table 1: Functional Selectivity of Impromidine Hydrochloride

| Parameter | Value | Species | Assay Type | Reference |

| H1:H2 Selectivity Ratio | < 1:1000 | Dog | Gastric Acid Secretion | [2] |

This substantial selectivity ratio, derived from in vivo functional studies, underscores Impromidine's utility as a specific H2 receptor probe.[2] The compound is significantly more potent at eliciting H2 receptor-mediated responses compared to any potential off-target effects at the H1 receptor.

Table 2: Functional Potency of Impromidine at the H2 Receptor

| Parameter | Value (nmol/kg/hr) | Species | Endpoint | Reference |

| ED50 | 3.8 | Dog | Gastric Acid Secretion | [2] |

| ED50 | 5.6 | Dog | Heart Rate Increase | [2] |

These ED50 values further highlight the high potency of Impromidine in eliciting physiological responses mediated by the H2 receptor.[2]

Experimental Protocols

The determination of Impromidine's selectivity relies on a combination of receptor binding and functional assays. Below are detailed methodologies for key experiments.

Radioligand Receptor Binding Assay

This in vitro assay directly measures the affinity of a compound for a specific receptor. To determine the selectivity of Impromidine, competitive binding assays would be performed for both H1 and H2 receptors.

Objective: To determine the inhibitory constant (Ki) of Impromidine for the H1 and H2 receptors.

Materials:

-

Membrane preparations from cells stably expressing either the human H1 or H2 receptor.

-

Radioligand for H1 receptor (e.g., [3H]-mepyramine).

-

Radioligand for H2 receptor (e.g., [3H]-tiotidine).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubation: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the respective radioligand and increasing concentrations of this compound.

-

Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: The concentration of Impromidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

As the H2 receptor is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP). In contrast, the H1 receptor primarily signals through the Gq pathway, leading to an increase in intracellular calcium. A cAMP accumulation assay is therefore a robust method to assess the functional activity of Impromidine at the H2 receptor.

Objective: To measure the dose-dependent increase in intracellular cAMP in response to Impromidine in cells expressing the H2 receptor.

Materials:

-

Cells stably expressing the human H2 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Lysis buffer.

Protocol:

-

Cell Culture: Culture the H2 receptor-expressing cells in 96-well plates until they reach the desired confluency.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to prevent the breakdown of newly synthesized cAMP.

-

Stimulation: Add increasing concentrations of this compound to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C to stimulate the H2 receptors.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the Impromidine concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Signaling Pathways

Caption: H1 Receptor Signaling Pathway.

Caption: H2 Receptor Signaling Pathway.

Experimental Workflow

Caption: Workflow for Determining Receptor Selectivity.

Conclusion

This compound exhibits a remarkable degree of selectivity for the histamine H2 receptor over the H1 receptor, with a functional selectivity ratio of over 1000-fold. This high specificity, demonstrated through rigorous in vivo and in vitro assays, establishes Impromidine as an indispensable pharmacological tool. For researchers in drug development and physiological sciences, Impromidine provides a precise means to investigate the roles of the H2 receptor in various biological systems, confident that the observed effects are not confounded by off-target H1 receptor activation. The detailed protocols and workflows presented in this guide offer a framework for the continued study and application of this highly selective H2 receptor agonist.

References

Methodological & Application

Application Notes and Protocols for Impromidine Hydrochloride in Gastric Secretion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine (B1671804) Hydrochloride is a potent and highly specific histamine (B1213489) H₂ receptor agonist. Its primary pharmacological action is the stimulation of gastric acid secretion. This property makes it a valuable tool in gastroenterology research and for the development of drugs targeting gastric acid-related disorders. These application notes provide a detailed protocol for an in vivo gastric secretion assay using Impromidine Hydrochloride, aimed at elucidating the mechanisms of gastric acid secretion and for screening potential antisecretory agents.

Mechanism of Action

Impromidine selectively binds to and activates histamine H₂ receptors on the basolateral membrane of parietal cells in the gastric mucosa. This activation initiates a downstream signaling cascade mediated by the Gs alpha subunit of a G-protein, which in turn activates adenylyl cyclase. The resulting increase in intracellular cyclic AMP (cAMP) activates protein kinase A (PKA), leading to the phosphorylation of proteins involved in the translocation and activation of the H⁺/K⁺-ATPase proton pump at the apical membrane of the parietal cell. The activation of this proton pump is the final step in the secretion of hydrochloric acid into the gastric lumen.

Caption: Signaling pathway of Impromidine-induced gastric acid secretion.

Quantitative Data Summary

The following tables summarize the dose-response relationship of this compound on gastric acid secretion in canines and humans.

Table 1: Dose-Response of Intravenous Impromidine on Gastric Acid Secretion in Heidenhain Pouch Dogs

| Dose (nmol/kg/hr) | Mean Acid Output (% of Maximum) |

| 0.46 | 15 |

| 1.15 | 40 |

| 2.3 | 65 |

| 4.6 | 85 |

| 9.2 | 95 |

| 18.4 | 100 |

| 46 | 100 |

Data synthesized from published literature. The ED₅₀ for acid stimulation in dogs is approximately 3.8 nmol/kg/hr.[1]

Table 2: Comparative Peak Acid Output in Humans with Intravenous Infusion

| Agent | Dose | Peak Acid Output (mmol/hr) |

| Impromidine | 10 µg/kg/hr | 25.3 ± 2.1 |

| Pentagastrin | 6 µg/kg/hr | 26.1 ± 1.9 |

Data presented as mean ± SEM. No significant difference was observed between the peak acid output stimulated by Impromidine and Pentagastrin.[2]

Experimental Protocol: In Vivo Gastric Secretion Assay in a Canine Model

This protocol describes the use of conscious dogs surgically prepared with a Heidenhain pouch, a denervated gastric pouch that allows for the collection of pure gastric juice.

1. Animal Model and Preparation

-

Animal: Adult beagle dogs (15-20 kg) of either sex.

-

Surgical Preparation: Dogs are surgically prepared with a Heidenhain pouch. A recovery period of at least 4 weeks is required post-surgery.

-

Acclimatization: Animals should be acclimatized to the laboratory environment and the experimental procedures to minimize stress-related effects on gastric secretion.

-

Fasting: Dogs must be fasted for 18-24 hours before the experiment, with free access to water.

2. Materials and Reagents

-

This compound (lyophilized powder)

-

Sterile 0.9% saline solution for injection

-

Cimetidine (B194882) (for antagonism studies)

-

Phenol (B47542) red (as a non-absorbable marker for volume determination)

-

Sodium hydroxide (B78521) (NaOH), 0.1 N (for titration)

-

pH meter

-

Burette and titration equipment

-

Infusion pump

-

Collection vials

3. Preparation of this compound Infusion Solution

-

Reconstitution: Aseptically reconstitute lyophilized this compound with a small volume of sterile 0.9% saline to create a stock solution.

-

Dilution: Based on the desired infusion rate and the animal's body weight, calculate the final concentration needed. Dilute the stock solution with sterile 0.9% saline to the final working concentration. For a step-dose response study, prepare a series of solutions with increasing concentrations.

4. Experimental Procedure

-

Basal Secretion: Gently flush the Heidenhain pouch with warm saline to remove any residual debris. Collect basal gastric secretions for at least two consecutive 15-minute periods to establish a stable baseline.

-

Impromidine Infusion: Begin a continuous intravenous infusion of this compound at the lowest dose (e.g., 0.46 nmol/kg/hr) using an infusion pump.[1]

-

Sample Collection: Collect gastric juice from the pouch continuously, dividing the collection into 15-minute intervals.

-

Step-Dose Increase: After a set period at one dose (e.g., 45 minutes), increase the infusion rate to the next dose level without interruption.[1] Continue this step-wise increase until the maximum response is observed.

-

Antagonism Study (Optional): To confirm the H₂ receptor-mediated effect, a separate experiment can be performed where a continuous infusion of an H₂ receptor antagonist like cimetidine (e.g., 2 µmol/kg/hr) is administered prior to and during the Impromidine infusion.[1]

5. Measurement of Gastric Acid Output

-

Volume Measurement: Record the volume of gastric juice collected in each 15-minute interval. If using a marker like phenol red, its concentration can be measured spectrophotometrically to correct for any loss of secretion.

-

Titration: Determine the acid concentration of each sample by titrating a known volume of the gastric juice with 0.1 N NaOH to a pH of 7.0.

-

Calculation: Calculate the acid output for each interval using the following formula: Acid Output (mmol/15 min) = Volume of NaOH (L) x Concentration of NaOH (mol/L)

6. Data Analysis

-

Plot the acid output (in mmol/hr) against the dose of this compound to generate a dose-response curve.

-

Calculate the ED₅₀ (the dose that produces 50% of the maximal response) from the dose-response curve.

-

In antagonism studies, compare the dose-response curves in the presence and absence of the antagonist to determine the nature of the inhibition (e.g., competitive).

Caption: Experimental workflow for the gastric secretion assay.

References

Application Notes and Protocols for Determining the Optimal Dose of Impromidine Hydrochloride in a Canine Gastric Fistula Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for determining the optimal dose of Impromidine (B1671804) Hydrochloride for stimulating gastric acid secretion in a canine gastric fistula model. The protocols are based on established scientific literature and are intended for use in a research setting.

Introduction

Impromidine is a highly potent and selective histamine (B1213489) H2-receptor agonist.[1] It is a valuable pharmacological tool for studying gastric acid secretion and the efficacy of H2-receptor antagonists.[2] The canine gastric fistula model is a well-established in vivo model for studying gastric physiology and pharmacology. This document outlines the procedures for utilizing this model to determine the dose-response relationship of Impromidine Hydrochloride and identify its optimal dose for maximal stimulation of gastric acid output.

Data Presentation: Dose-Response of this compound on Gastric Acid Secretion

The following table summarizes the quantitative data from dose-response studies of this compound in canine gastric fistula models. This data is crucial for selecting an appropriate dose range for your experiments.

| Study Type | Animal Model | Impromidine Dose Range | ED₅₀ for Gastric Acid Stimulation | Maximum Stimulation Achieved |

| Step-dose response[1] | Conscious Gastric Fistula Dogs (n=5) | 0.46 to 46 nmol/kg/hr | 3.8 nmol/kg/hr | Same as maximal histamine stimulation |

| Dose-response infusion[2] | Heidenhain Pouch Dogs | 0.05 - 1.6 x 10⁻⁸ mol/kg/hr (5 - 160 nmol/kg/hr) | 0.26 x 10⁻⁸ mol/kg/hr (2.6 nmol/kg/hr) | Readily definable dose-response curves |

Note: The ED₅₀ (half-maximal effective concentration) values from both studies are comparable, providing a strong indication of the dose range required to elicit a significant physiological response.

Experimental Protocols

Canine Gastric Fistula Model Preparation

A surgically prepared canine model with a chronic gastric fistula is required for these studies. This allows for the direct collection and measurement of gastric secretions. The creation of a gastric fistula is a major surgical procedure and should be performed by qualified personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Surgical Procedure Overview:

-

Anesthesia and Preparation: The dog is fasted overnight and anesthetized using a standard protocol. The surgical site on the abdomen is clipped and aseptically prepared.

-

Laparotomy: A midline laparotomy is performed to expose the stomach.

-

Fistula Creation: A section of the stomach wall, typically from the greater curvature, is isolated. A cannula is inserted into the stomach and secured with sutures. The stomach is then sutured to the abdominal wall to create a permanent fistula.

-

Post-operative Care: The animal requires a recovery period of at least 3-4 weeks before being used in experiments. During this time, the fistula site should be monitored for any signs of infection or leakage.

Dose-Response Study Protocol

This protocol is designed to determine the effect of increasing doses of this compound on gastric acid secretion.

Materials:

-

This compound

-

Sterile saline for dilution

-

Infusion pump

-

Collection vials for gastric juice

-

pH meter or autotitrator for measuring acid concentration

-

Conscious, healthy dogs with established gastric fistulas

Procedure:

-

Animal Preparation: The dog should be fasted for 18-24 hours prior to the experiment but have free access to water.

-

Basal Secretion Collection: At the start of the experiment, the gastric fistula is opened, and any residual contents are removed. Basal gastric secretions are then collected for a predetermined period (e.g., 30-60 minutes) to establish a baseline.

-

Impromidine Administration: this compound is diluted in sterile saline to the desired concentrations. It is administered intravenously via a continuous infusion pump.

-

Step-Dose Infusion:

-

Begin the infusion at the lowest dose (e.g., 0.5 nmol/kg/hr).

-

Maintain each dose for a fixed period (e.g., 30-45 minutes).

-

Collect gastric juice continuously throughout each infusion period, dividing the collection into timed samples (e.g., every 15 minutes).

-

Increase the dose in a stepwise manner (e.g., 0.5, 1, 2.5, 5, 10, 20, 40 nmol/kg/hr).

-

-

Sample Analysis:

-

Measure the volume of each collected gastric juice sample.

-

Determine the acid concentration of each sample by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0.

-

Calculate the acid output for each collection period (Volume x Acid Concentration).

-

-

Data Analysis: Plot the gastric acid output against the log of the this compound dose to generate a dose-response curve. From this curve, the ED₅₀ and the maximal acid output (Emax) can be determined.

Visualizations

Experimental Workflow

References

- 1. Use of impromidine to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dose-response curve analysis of gastric secretory responses in the dog and man to impromidine: a new histamine-H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Impromidine Hydrochloride Administration in Rat Hemodynamic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine (B1671804) Hydrochloride is a highly potent and specific histamine (B1213489) H2 receptor agonist. Its utility in cardiovascular research is significant, particularly for investigating the hemodynamic effects mediated by H2 receptor activation. In rodent models, Impromidine has been shown to induce vasodilation and positive inotropic effects, making it a valuable tool for studying cardiac function and peripheral vascular resistance.[1][2] The primary and most effective route for administering Impromidine Hydrochloride in rat hemodynamic studies is through intravenous infusion, which allows for precise control over dosage and rapid onset of action.[1][2] These application notes provide detailed protocols for the preparation and intravenous administration of this compound in rats, along with procedures for comprehensive hemodynamic monitoring.

Histamine H2 Receptor Signaling Pathway